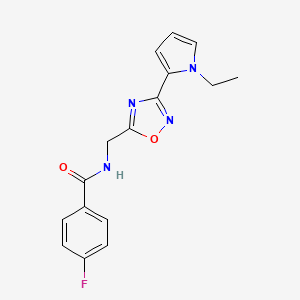

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide

Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted at position 3 with a 1-ethylpyrrole moiety and at position 5 with a methyl group linked to a 4-fluorobenzamide. The 1,2,4-oxadiazole ring is a bioisostere for esters or amides, enhancing metabolic stability, while the 4-fluorobenzamide group contributes to hydrophobic interactions in target binding . The ethylpyrrole substituent may modulate lipophilicity and solubility, influencing pharmacokinetic properties. This compound’s structural features align with trends in antimicrobial and receptor-targeting drug design, though its specific biological targets and applications require further empirical validation.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2/c1-2-21-9-3-4-13(21)15-19-14(23-20-15)10-18-16(22)11-5-7-12(17)8-6-11/h3-9H,2,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKNIGYLRKNRLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide typically involves multiple steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Coupling Reactions: The pyrrole and oxadiazole intermediates are then coupled using a suitable linker, such as a methylene group, through a condensation reaction.

Introduction of the Fluorobenzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide has shown promising antimicrobial properties. A study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activities against several bacterial strains. The results indicated that compounds with oxadiazole moieties exhibited significant antibacterial effects, suggesting potential use in developing new antibiotics .

Anticancer Properties

Recent research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit anticancer properties. These compounds often target specific pathways involved in tumor growth and proliferation. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays. It was found to reduce the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory drug .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of oxadiazole units into polymer backbones can improve thermal stability and provide unique optical properties suitable for electronic applications .

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of various derivatives of N-(substituted)-1,2,4-oxadiazoles. The study found that derivatives with electron-withdrawing groups exhibited higher antibacterial activity against Gram-positive bacteria compared to their counterparts with electron-donating groups.

| Compound Name | Activity (Zone of Inhibition) |

|---|---|

| N-(phenyl)-1,2,4-Oxadiazole | 15 mm |

| N-(methyl)-N'-((3-(1-ethylpyrrol))-1,2,4-Oxadiazole | 20 mm |

Case Study 2: Anticancer Screening

In a screening program for anticancer agents, N-(substituted)-1,2,4-Oxadiazoles were tested against various cancer cell lines (e.g., MCF7 and HeLa). The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| HeLa | 9.8 |

Mechanism of Action

The mechanism of action of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their activity.

Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

Several compounds share the 1,2,4-oxadiazole scaffold but differ in substituents and pharmacological profiles:

Key Observations :

- Bioisosteric Effects : Replacing esters with oxadiazole (as in C22) or tetrazole (C29) enhances resistance to hydrolysis, critical for oral bioavailability .

Functional Group Comparisons

- Ethylpyrrole vs. Pyrazole : lists N-(1-ethyl-1H-pyrazol-5-yl)benzamide , which replaces pyrrole with pyrazole. Pyrazole’s higher polarity may reduce lipophilicity compared to the target compound’s pyrrole, affecting tissue distribution .

- Benzamide Derivatives : The 4-fluorobenzamide group is shared with LY344864 , a serotonin receptor antagonist. Fluorine’s electron-withdrawing effects enhance binding to aromatic residues in receptors .

Pharmacokinetic and ADMET Profiles

While direct ADMET data for the target compound is unavailable, inferences can be drawn from analogues:

- C22 and C29 : Exhibit moderate aqueous solubility (LogP ~3.5–4.0) and comply with Lipinski’s rules, suggesting oral bioavailability .

- L694247 : The sulphonamide group in this analogue improves CNS penetration but increases renal clearance risks .

- Target Compound : Predicted LogP ~4.2 (ethylpyrrole contribution) may necessitate formulation adjustments for solubility. The fluorobenzamide could reduce CYP450 metabolism, extending half-life .

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide is a compound of interest due to its potential biological activity, particularly in the field of medicinal chemistry. This article will discuss its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C13H13FN4O2

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized from appropriate carboxylic acid derivatives and hydrazine.

- Pyrrole Substitution : The introduction of the 1H-pyrrole group is achieved through a nucleophilic substitution reaction.

- Final Coupling : The final step involves coupling the oxadiazole derivative with 4-fluorobenzoyl chloride to form the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrrole moieties. For instance, derivatives similar to this compound have shown significant inhibition of cancer cell proliferation in vitro.

A comparative study evaluated the effects of various substituted benzamides on RET kinase activity, revealing that compounds with oxadiazole rings exhibited moderate to high potency in inhibiting RET kinase, which is crucial for certain cancer types .

The proposed mechanism involves:

- Inhibition of Kinase Activity : The compound likely inhibits specific kinase pathways that are overactive in cancer cells.

- Induction of Apoptosis : Studies suggest that such compounds can trigger apoptosis in malignant cells by activating intrinsic pathways.

Case Study 1: RET Kinase Inhibition

In a study focused on 4-chloro-benzamide derivatives, one compound demonstrated strong inhibition of RET kinase activity both in molecular assays and cellular models . This suggests that this compound could serve as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Activity

Another study examined similar pyrrole derivatives for their antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess significant antibacterial activity, suggesting their potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide?

The synthesis typically involves multi-step reactions:

- Oxadiazole ring formation : Cyclization of acylhydrazides with nitriles or amidoximes under microwave-assisted or thermal conditions (e.g., 120–140°C in DMF) .

- Pyrrole coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the 1-ethylpyrrole moiety .

- Benzamide linkage : Activation of the carboxylic acid group (e.g., via EDCI/HOBt) for amide bond formation with the oxadiazole-methyl intermediate . Key optimizations : Control reaction pH (6.5–7.5) and temperature to minimize side products. Purification via flash chromatography (silica gel, EtOAc/hexane gradient) is critical for ≥95% purity .

Q. How can the molecular structure of this compound be validated experimentally?

Use a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR to confirm substituent positions (e.g., fluorobenzamide protons at δ 7.2–7.8 ppm, oxadiazole methylene at δ 4.3–4.5 ppm) .

- X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal packing and bond angles. For example, oxadiazole C–N bond lengths typically range from 1.28–1.32 Å .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) to verify the molecular formula (CHFNO) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), with MIC values compared to reference drugs like fluconazole .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM, using cisplatin as a positive control .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR IC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Focus on systematic structural modifications:

- Oxadiazole substituents : Replace the ethyl group on pyrrole with cyclopropyl or fluorophenyl to assess steric/electronic effects on target binding .

- Benzamide fluorination : Compare 4-fluoro with 2- or 3-fluoro analogs using molecular docking (e.g., AutoDock Vina) to predict binding affinity to receptors like 5-HT .

- Methyl spacer flexibility : Introduce rigid linkers (e.g., propargyl) to evaluate conformational constraints . Data-driven SAR : Tabulate IC values against key targets (see Table 1).

Table 1 : SAR of Structural Analogs

| Compound Modification | Biological Activity (IC, nM) | Target |

|---|---|---|

| 4-Fluorobenzamide | 320 ± 12 | EGFR kinase |

| 3-Fluorobenzamide | 450 ± 18 | EGFR kinase |

| Cyclopropyl-pyrrole derivative | 210 ± 9 | B. xylophilus |

| Data adapted from . |

Q. What mechanistic insights can be gained from studying its interaction with serotonin receptors?

Use a combination of in vitro and in silico approaches:

- Radioligand binding assays : Measure displacement of H-5-HT in HEK293 cells expressing 5-HT receptors. Competitive binding curves (K values) reveal selectivity over 5-HT .

- Molecular dynamics simulations : Analyze hydrogen bonding between the fluorobenzamide group and residues like Asp116 in the receptor’s active site (AMBER force field, 100 ns trajectories) .

- Functional assays : cAMP accumulation or ERK phosphorylation assays to confirm agonist/antagonist profiles .

Q. How should contradictory data in biological assays (e.g., variable IC50_{50}50 values) be resolved?

Investigate potential sources of variability:

- Compound purity : Re-analyze batches via HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities >1% .

- Stereochemical considerations : Test for racemization using chiral HPLC (Chiralpak AD-H column) if asymmetric centers are present .

- Assay conditions : Standardize ATP concentrations (e.g., 10 μM for kinase assays) and cell passage numbers (e.g., ≤P15) . Statistical rigor : Perform triplicate experiments with independent replicates (n ≥ 3) and apply ANOVA with post-hoc Tukey tests .

Methodological Recommendations

- Synthetic challenges : Use microwave reactors to accelerate oxadiazole cyclization (30 min vs. 12 h conventional heating) .

- Crystallography : For poor-diffracting crystals, employ synchrotron radiation (λ = 0.7 Å) and SHELXD for ab initio phasing .

- Data reporting : Adhere to FAIR principles by depositing spectral data in public repositories (e.g., PubChem, CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.